1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an indole moiety.
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid typically involves multiple steps, starting with the preparation of the pyridine and indole intermediates. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction, often using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Indole Intermediate: The indole moiety is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling of Intermediates: The pyridine and indole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents such as dichloromethane or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid can be compared with other similar compounds, such as:
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole: This compound lacks the acrylic acid moiety, which may result in different biological activities and chemical properties.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylmethanol: The presence of a hydroxyl group instead of an acrylic acid group can significantly alter the compound’s reactivity and solubility.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylamine: The amine group introduces different hydrogen bonding capabilities, potentially affecting the compound’s interactions with biological targets.
The uniqueness of this compound lies in its combination of the trifluoromethyl-pyridine and indole-acrylic acid moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-13-7-11(17(19,20)21)8-22-16(13)23-9-10(5-6-15(24)25)12-3-1-2-4-14(12)23/h1-9H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPTZQXBTXUKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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